methanone hydrobromide CAS No. 1822668-20-1](/img/structure/B1379264.png)
[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is C10H10BrNOS2 . Its molecular weight is 304.23 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving 5-(Aminomethyl)-2-thienylmethanone hydrobromide are not detailed in the search results. As a tryptamine derivative, it’s likely involved in reactions typical of this class of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Aminomethyl)-2-thienylmethanone hydrobromide include a molecular weight of 304.23 g/mol . Other specific properties like boiling point and storage conditions are not provided in the search results .Applications De Recherche Scientifique
Spectroscopic Properties and Chemical Synthesis
- Spectroscopic Analysis : Compounds with a structure resembling 5-(Aminomethyl)-2-thienylmethanone have been analyzed for their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations further elucidate their electronic structure, indicating significant effects of intramolecular hydrogen bonding and alkyl substitution on molecular orbitals (Al-Ansari, 2016).
- Synthetic Applications : The chemical synthesis of closely related compounds demonstrates the potential for creating bioactive methanone derivatives through reactions like the Diels-Alder reaction, indicating a broad scope for generating structurally diverse and potentially biologically active molecules (Thirunarayanan, 2014).
Biological Activity and Material Science
- Biological Activity : Certain derivatives of thiophene methanones show promise in biological applications, including acting as selective adenosine A1 receptor agonists. These compounds modulate receptor binding and have implications for treating conditions mediated by this receptor, suggesting potential therapeutic applications (Dalpiaz et al., 2002).
- Material Science and Catalysis : The synthesis and functionalization of thiophene derivatives have implications in material science, where these compounds can serve as ligands or intermediates in the development of new materials or catalysts. This includes the synthesis of electron-rich, water-soluble ligands for potential use in catalytic processes (Krauter & Beller, 2000).
These studies demonstrate a wide array of applications for compounds with structural similarities to 5-(Aminomethyl)-2-thienylmethanone hydrobromide, ranging from detailed spectroscopic analysis and synthetic methodologies to potential therapeutic and material science applications. The diversity in applications highlights the importance of structural motifs present in these compounds for scientific research.
Propriétés
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEASBJICCTVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
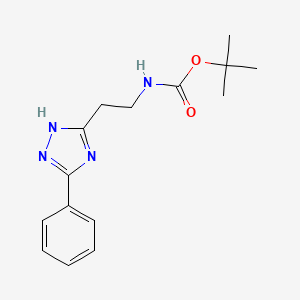
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
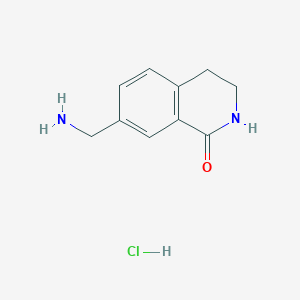
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
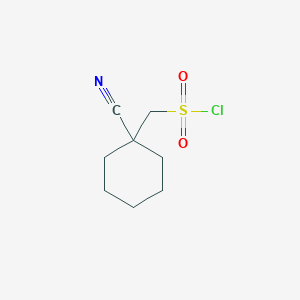
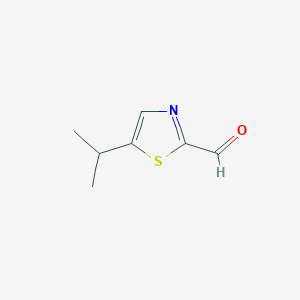
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
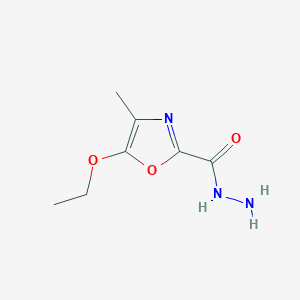
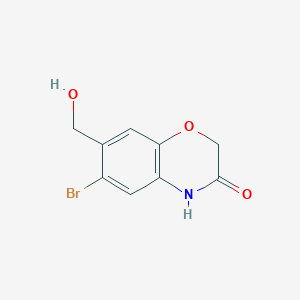
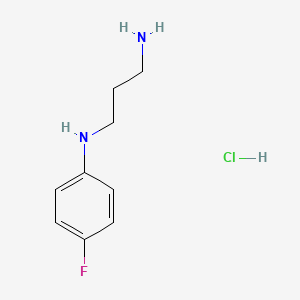
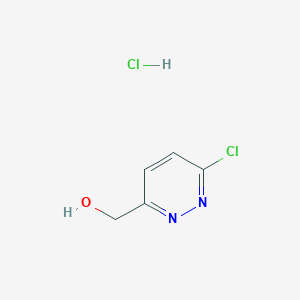
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)